molecular formula C8H14O4S2 B3054481 Bis(2-mercaptoethyl) succinate CAS No. 60642-67-3

Bis(2-mercaptoethyl) succinate

Cat. No.: B3054481
CAS No.: 60642-67-3
M. Wt: 238.3 g/mol
InChI Key: KHPRKIZSQDCBGN-UHFFFAOYSA-N
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Description

Bis(2-mercaptoethyl) succinate is a chemical compound with the molecular formula C8H14O4S2. It is known for its unique structure, which includes two mercaptoethyl groups attached to a succinate backbone. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-mercaptoethyl) succinate can be synthesized through the reaction of succinic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

Succinic acid+2×2-mercaptoethanolBis(2-mercaptoethyl) succinate+Water\text{Succinic acid} + 2 \times \text{2-mercaptoethanol} \rightarrow \text{this compound} + \text{Water} Succinic acid+2×2-mercaptoethanol→Bis(2-mercaptoethyl) succinate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-mercaptoethyl) succinate undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to yield thiols.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the mercapto groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkylated derivatives

Scientific Research Applications

Bis(2-mercaptoethyl) succinate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of bis(2-mercaptoethyl) succinate involves its ability to interact with metal ions and proteins through its mercapto groups. These interactions can lead to the formation of stable complexes, which are useful in various applications such as metal detoxification and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-mercaptoethyl) ether
  • Bis(2-mercaptoethyl) sulfide
  • N,N′ Bis-(2-mercaptoethyl) isophthalamide

Uniqueness

Bis(2-mercaptoethyl) succinate is unique due to its succinate backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile compared to other similar compounds that may only have mercapto groups without additional reactive sites.

Properties

IUPAC Name

bis(2-sulfanylethyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(11-3-5-13)1-2-8(10)12-4-6-14/h13-14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRKIZSQDCBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCCS)C(=O)OCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886406
Record name Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60642-67-3
Record name 1,4-Bis(2-mercaptoethyl) butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60642-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060642673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-mercaptoethyl) succinate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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